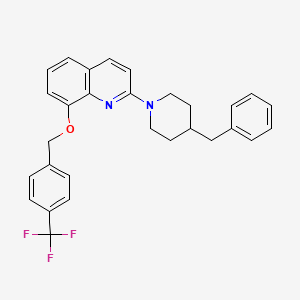
2-(4-Benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline, also known as BTB-Q, is a quinoline-based compound that has been studied for its potential use in scientific research applications. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for researchers exploring various biological processes. In We will also discuss its potential future directions in scientific research.
Applications De Recherche Scientifique
Anticancer Properties
Quinoline compounds, including structures related to 2-(4-Benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline, have demonstrated effective anticancer activity. These compounds inhibit tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, showing promise in cancer drug development and refinement (Solomon & Lee, 2011). Furthermore, novel quinoline derivatives have shown considerable cytotoxic activity against human tumor cell lines, highlighting their potential as anticancer agents (Faidallah, Khan, & Asiri, 2012).
Antibacterial and Antiviral Activities
Phenolic esters and amides of quinoline derivatives have been synthesized and evaluated for their antibacterial activity, with several compounds showing equipotent effects to ampicillin against various bacterial strains, suggesting their utility as novel antibacterial agents (Shankerrao, Bodke, & Mety, 2013). Additionally, certain quinoline derivatives have exhibited significant antiviral activities, specifically against hepatitis C virus, further demonstrating their potential in treating viral infections (Faidallah, Khan, & Asiri, 2012).
Anti-inflammatory Properties
Compounds derived from quinoline, such as 2-(4-methyl-piperazin-1-yl)-quinoxaline, have been identified as potent ligands for the H4 receptor, showing significant anti-inflammatory properties in vivo. This suggests their potential application in the treatment of inflammatory diseases (Smits et al., 2008).
Synthesis and Chemical Properties
Quinoline and its derivatives have been extensively studied for their synthesis and chemical properties, including their fluorescent properties for potential use in linking to biomolecules for imaging purposes (Stadlbauer et al., 2009). Additionally, the trifluoromethyl group in quinoline derivatives has been investigated for its role in steric pressure, influencing the synthesis and reactivity of these compounds (Schlosser et al., 2006).
Mécanisme D'action
Target of Action
Similar compounds have been studied for their potential in managing alzheimer’s disease .
Mode of Action
Related compounds have shown potential in preventing β-sheet aggregation and fibril formation . They may interfere with the rate of peptide nucleation, leading to short fibrillar aggregates .
Biochemical Pathways
The compound may affect the biochemical pathways involved in the neurodegenerative cascade of Alzheimer’s disease . It has been suggested that these compounds could potentially bind to Aβ by inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content .
Result of Action
The compound may exert neuroprotective action on cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation . Moreover, administration of similar compounds significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil .
Propriétés
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-8-[[4-(trifluoromethyl)phenyl]methoxy]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F3N2O/c30-29(31,32)25-12-9-23(10-13-25)20-35-26-8-4-7-24-11-14-27(33-28(24)26)34-17-15-22(16-18-34)19-21-5-2-1-3-6-21/h1-14,22H,15-20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQQADBHQAYUNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC5=CC=C(C=C5)C(F)(F)F)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

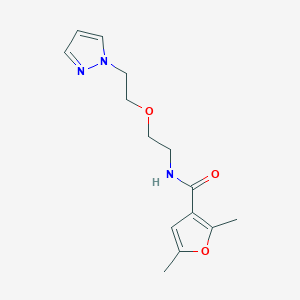
![N-[(3-methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2376846.png)
![[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate](/img/structure/B2376849.png)
![2-chloro-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2376850.png)
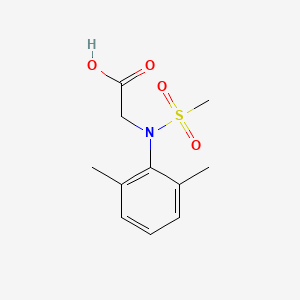
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2376853.png)
![2-Cyclopropyl-4-methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2376855.png)
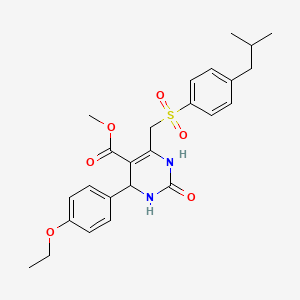

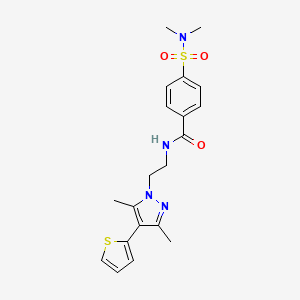
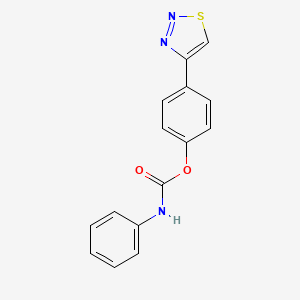
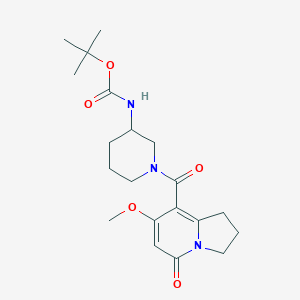
![5-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![(2,3-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2376866.png)